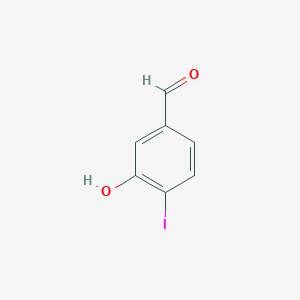

3-Hydroxy-4-iodobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLOHISMHMTTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379487 | |

| Record name | 3-Hydroxy-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135242-71-6 | |

| Record name | 3-Hydroxy-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxy-4-iodobenzaldehyde CAS number

An In-depth Technical Guide to 3-Hydroxy-4-iodobenzaldehyde

This technical guide provides a comprehensive overview of this compound (CAS Number: 135242-71-6), a key organic compound utilized in pharmaceutical synthesis, material science, and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

It is important to distinguish this compound from its isomer, 4-Hydroxy-3-iodobenzaldehyde (CAS Number: 60032-63-5). While both share the same molecular formula and weight, the positions of the hydroxyl and iodo substituents on the benzene ring differ, leading to distinct chemical and physical properties. Much of the available literature pertains to the 4-hydroxy-3-iodo isomer, which is also referenced in this guide for comparative and contextual purposes.

Chemical and Physical Properties

This compound is a benzaldehyde derivative characterized by a yellow to brown crystalline powder appearance.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 135242-71-6 | [1][2] |

| Molecular Formula | C₇H₅IO₂ | [1][2] |

| Molecular Weight | 248.01 g/mol | [1] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Purity | ≥98% (GC) | [1] |

| Melting Point | 126-128 °C | [3][4] |

| Boiling Point | 252.3 °C at 760 mmHg | [4] |

| Density | 2.039 g/cm³ (Predicted) | [3][4] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 4-Hydroxy-3-iodobenzaldehyde

This protocol describes the synthesis of 4-Hydroxy-3-iodobenzaldehyde from 4-hydroxybenzaldehyde.

Materials:

-

4-hydroxybenzaldehyde

-

N-iodosuccinimide (NIS)

-

Acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) is prepared in acetic acid (30 mL).[6]

-

N-iodosuccinimide (4.5 g, 19.67 mmol) is added to the stirred solution.[6]

-

The reaction mixture is stirred at room temperature for 16 hours.[6]

-

After 16 hours, the mixture is filtered. The filtrate is then poured into water (100 mL), and ethyl acetate (50 mL) is added.[6]

-

The aqueous phase is separated and extracted three times with ethyl acetate (3 x 50 mL).[6]

-

The organic phases are combined, washed twice with water (2 x 20 mL), and then dried over anhydrous sodium sulfate.[6]

-

The solution is filtered, and the solvent is concentrated in vacuo to yield the final product.[6]

Applications in Research and Drug Development

This compound is a versatile intermediate compound with applications spanning several scientific fields. Its functional groups—hydroxyl, iodo, and aldehyde—impart high reactivity, making it a valuable building block for complex molecules.[1]

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.[1] Its structure allows for the introduction of diverse substituents, facilitating the creation of novel compounds with potential therapeutic properties.[1]

-

Material Science : The compound is used in developing advanced materials with specific properties for coatings and polymers.[1]

-

Organic Electronics : Due to its electronic properties, it is utilized in the development of organic electronic materials like organic light-emitting diodes (OLEDs).[1]

-

Biological Studies : Researchers use this chemical to investigate enzyme activity and cellular processes, which helps in understanding metabolic pathways.[1]

-

Analytical Chemistry : It is employed in analytical methods to enhance the sensitivity and accuracy of assays for detecting and quantifying specific biomolecules.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Type | GHS Hazard Statement | GHS Precautionary Statement Codes |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | - |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | - |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |

Sources:[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when working with this compound. It should be handled in a well-ventilated area or a fume hood.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5IO2 | CID 2775270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-HYDROXY-4-IODOBENZALDEHYDE135242-71-6,Purity98%_CM Fine Chemicals [molbase.com]

- 5. This compound CAS#: 135242-71-6 [amp.chemicalbook.com]

- 6. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 3-Hydroxy-4-iodobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-iodobenzaldehyde, a key organic compound with significant applications in pharmaceutical synthesis, materials science, and biological research. This document details its chemical properties, provides an illustrative synthesis protocol, and explores its diverse applications.

Physicochemical and Structural Data

This compound, also known as 5-formyl-2-iodophenol, is an aromatic aldehyde derivative.[1] Its structure, featuring hydroxyl, iodo, and formyl functional groups, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules.[2][3]

Below is a summary of its key quantitative and qualitative properties.

| Property | Value | Reference |

| Molecular Weight | 248.02 g/mol | [1][4] |

| Molecular Formula | C₇H₅IO₂ | [1][2][4] |

| CAS Number | 135242-71-6 | [1][2][4] |

| Appearance | Yellow to brown crystalline powder | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

| Synonyms | 5-Formyl-2-iodophenol | [1] |

Synthesis and Reactivity

The synthesis of substituted iodobenzaldehydes typically involves the electrophilic aromatic substitution of a corresponding hydroxybenzaldehyde. The iodine atom can be introduced onto the aromatic ring using an iodinating agent. The compound's reactivity is characterized by its functional groups, which allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.[2][3]

Key Applications in Research and Development

The unique structural characteristics of this compound make it a valuable intermediate in several high-tech and research-oriented fields.

-

Pharmaceutical Synthesis : This compound is a crucial intermediate in the creation of various pharmaceutical agents.[2] It is particularly noted for its role in developing novel therapeutics targeting cancer and inflammatory diseases.[2]

-

Materials Science : In the field of materials science, it is utilized in the development of dyes and pigments.[2][3] The presence of the iodine substituent enhances reactivity and can impart specific color properties.[2][3]

-

Organic Electronics : Its electronic properties make it a suitable component for developing organic electronic materials, including organic light-emitting diodes (OLEDs).[2]

-

Biological Research : Researchers use this compound to investigate enzyme activities and other cellular processes, which helps in understanding metabolic pathways.[2]

-

Analytical Chemistry : The compound is also employed in the development of analytical methods for the detection and quantification of specific biomolecules.[2]

Experimental Protocol: Synthesis of a Hydroxy-Iodobenzaldehyde Isomer

While a specific, detailed protocol for the synthesis of this compound was not available in the cited literature, the following procedure for the synthesis of its isomer, 4-hydroxy-3-iodobenzaldehyde, illustrates a common and effective method for the iodination of a hydroxybenzaldehyde precursor. This method can be adapted by researchers for the synthesis of related compounds.

Reaction: Iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS).[5]

Materials:

-

4-hydroxybenzaldehyde

-

N-iodosuccinimide (NIS)

-

Acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.39 mmol) in acetic acid (30 mL) with stirring.[5]

-

Add N-iodosuccinimide (4.5 g, 19.67 mmol) to the solution.[5]

-

Stir the reaction mixture at room temperature for 16 hours.[5]

-

Filter the mixture. Pour the filtrate into a separation funnel containing water (100 mL) and ethyl acetate (50 mL).[5]

-

Separate the aqueous phase and extract it three times with ethyl acetate (3 x 50 mL).[5]

-

Combine all the organic phases and wash them twice with water (2 x 20 mL).[5]

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

This general procedure resulted in a 50% yield of 4-hydroxy-3-iodobenzaldehyde as a white solid.[5]

Caption: Synthesis workflow for a hydroxy-iodobenzaldehyde isomer.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-iodobenzaldehyde

An important clarification regarding the synthetic route: The direct synthesis of 3-hydroxy-4-iodobenzaldehyde from p-hydroxybenzaldehyde is a complex transformation that is not well-documented in scientific literature. A more chemically feasible and reported approach involves the iodination of 3-hydroxybenzaldehyde. This guide will provide a detailed protocol for this more direct and efficient synthesis.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis of this compound.

Chemical Structures

Starting Material: 3-Hydroxybenzaldehyde Product: this compound

Reaction Pathway

The synthesis of this compound from 3-hydroxybenzaldehyde is achieved through electrophilic aromatic substitution, specifically iodination. The hydroxyl group at the meta position directs the incoming iodine electrophile to the ortho and para positions. The primary product of this reaction is the desired this compound.

Experimental Protocol

The following experimental protocol is adapted from a peer-reviewed scientific article and outlines the iodination of 3-hydroxybenzaldehyde.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxybenzaldehyde | 122.12 | 1.60 g | 13.18 mmol |

| Iodine (I₂) | 253.81 | 3.72 g | 14.65 mmol |

| Potassium Iodide (KI) | 166.00 | - | - |

| Ammonium Hydroxide (NH₄OH) | 35.04 | 15 mL (33% aq. sol.) | - |

| Hydrochloric Acid (HCl) | 36.46 | - | - |

| Diethyl Ether (Et₂O) | 74.12 | - | - |

Procedure

-

In a 100 mL round-bottomed flask, dissolve 1.60 g (13.18 mmol) of 3-hydroxybenzaldehyde in 15 mL of 33% aqueous ammonium hydroxide.

-

In a separate flask, prepare a solution of 3.72 g (14.65 mmol) of iodine in 25 mL of a 30% (w/v) aqueous solution of potassium iodide.

-

Add the iodine solution dropwise to the 3-hydroxybenzaldehyde solution with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

After 2 hours, cool the reaction mixture in an ice bath.

-

Acidify the cooled mixture with concentrated hydrochloric acid, which will result in the formation of a yellow gum.

-

Extract the gum with diethyl ether.

-

Extract the remaining aqueous layer three more times with 10 mL portions of diethyl ether.

-

Combine all the organic extracts.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

Visualizing the Synthesis

Reaction Scheme

The following diagram illustrates the chemical transformation from 3-hydroxybenzaldehyde to this compound.

Solubility of 3-Hydroxy-4-iodobenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-4-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide offers a detailed experimental protocol for its determination, qualitative solubility predictions, and a structured framework for data presentation.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents. This compound possesses both polar (hydroxyl and aldehyde groups) and nonpolar (iodinated benzene ring) characteristics, leading to a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | HPLC/UV-Vis | |||

| Ethanol | HPLC/UV-Vis | |||

| Acetone | HPLC/UV-Vis | |||

| Dimethyl Sulfoxide (DMSO) | HPLC/UV-Vis | |||

| Ethyl Acetate | HPLC/UV-Vis | |||

| Dichloromethane | HPLC/UV-Vis | |||

| Toluene | HPLC/UV-Vis | |||

| N,N-Dimethylformamide (DMF) | HPLC/UV-Vis | |||

| Acetonitrile | HPLC/UV-Vis |

Researchers are encouraged to populate this table with their own experimental findings.

Qualitative Solubility Profile

Based on the structural features of this compound and the general solubility of similar aromatic aldehydes, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can participate in hydrogen bonding with the solvent. |

| Polar Aprotic | Acetone, DMSO, DMF, Ethyl Acetate | High | The polar carbonyl and hydroxyl groups interact favorably with the polar aprotic solvent. |

| Nonpolar Aromatic | Toluene | Moderate to Low | The aromatic ring of the solute can interact with the aromatic solvent, but the polar functional groups may limit solubility. |

| Halogenated | Dichloromethane | Moderate | The molecule has some nonpolar character, allowing for dissolution in moderately polar solvents. |

| Aqueous | Water | Low | The presence of the large, nonpolar iodinated benzene ring significantly reduces solubility in water, despite the presence of polar functional groups. |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of choice, utilizing the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

2. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic visual inspection to ensure the continued presence of excess solid. For some systems, 48 to 72 hours may be necessary.

3. Sample Preparation for Analysis:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

4. HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution and record the peak area.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

5. Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Concluding Remarks

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While quantitative data remains to be extensively published, the provided experimental protocol offers a robust method for its determination. The qualitative predictions and the structured data presentation table in this guide serve as valuable resources for scientists and researchers working with this versatile compound. Accurate solubility data will undoubtedly facilitate the advancement of its applications in the pharmaceutical and chemical industries.

3-Hydroxy-4-iodobenzaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 3-Hydroxy-4-iodobenzaldehyde and its Isomer

This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide also addresses its common isomer, 4-Hydroxy-3-iodobenzaldehyde, to prevent potential confusion.

Chemical Identity and Synonyms

The nomenclature of substituted benzaldehydes can be ambiguous. It is crucial to distinguish between the two isomers: this compound and 4-Hydroxy-3-iodobenzaldehyde.

1.1. This compound

The IUPAC name for this compound is this compound[1]. It is a benzaldehyde derivative where the hydroxyl and iodo functional groups are located at the 3rd and 4th positions of the benzene ring, respectively, relative to the aldehyde group.

Synonyms for this compound include:

1.2. 4-Hydroxy-3-iodobenzaldehyde

The IUPAC name for this isomer is 4-hydroxy-3-iodobenzaldehyde[3]. In this configuration, the hydroxyl group is at the 4th position and the iodo group is at the 3rd position.

Synonyms for 4-Hydroxy-3-iodobenzaldehyde include:

Physicochemical Properties

The following tables summarize the key physicochemical properties and identifiers for both isomers.

Table 1: Chemical Identifiers

| Identifier | This compound | 4-Hydroxy-3-iodobenzaldehyde |

| CAS Number | 135242-71-6[1][2][5] | 60032-63-5[3][4] |

| PubChem CID | 2775270[1][5] | 968881[3] |

| Molecular Formula | C₇H₅IO₂[1][2][5] | C₇H₅IO₂[3][4] |

| Molecular Weight | 248.02 g/mol [1][2] | 248.02 g/mol [3][4] |

| MDL Number | MFCD00114697[5][6] | MFCD00016983 |

Table 2: Physical and Chemical Properties

| Property | This compound | 4-Hydroxy-3-iodobenzaldehyde |

| Appearance | Yellow to brown crystalline powder[5][7] | Not specified |

| Melting Point | Not specified | 113 °C |

| Boiling Point | Not specified | 257.8 °C |

| InChIKey | IHLOHISMHMTTAA-UHFFFAOYSA-N[1] | KNQVIRRXVOTGGT-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=C(C=C1C=O)I)O | C1=CC(=C(C=C1C=O)I)O[3] |

Applications and Biological Significance

This compound and its isomer are versatile organic compounds that serve as important intermediates in various fields.

This compound is utilized in:

-

Pharmaceutical Synthesis : It is a key intermediate in the creation of various pharmaceutical agents, particularly those aimed at treating cancer and inflammatory diseases.[5]

-

Dye and Pigment Production : The iodine substituent enhances its reactivity and imparts distinct color properties, making it valuable in the textile and coatings industries.[5][7]

-

Organic Electronics : It finds use in developing organic electronic materials like organic light-emitting diodes (OLEDs) due to its unique electronic characteristics.[5]

-

Analytical Chemistry : The compound is employed in methods for detecting and quantifying specific biomolecules.[5]

-

Agrochemicals : It serves as an intermediate in the synthesis of herbicides and plant growth regulators.[8]

4-Hydroxy-3-iodobenzaldehyde has been shown to possess biological activities, including the production of hypoiodous acid. It may also play a role in inhibiting the synthesis of the antitumor drug daunorubicin, as suggested by molecular modeling studies indicating its binding to ATP synthase.

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of 4-Hydroxy-3-iodobenzaldehyde are provided below.

4.1. Synthesis of 4-Hydroxy-3-iodobenzaldehyde from 4-Hydroxybenzaldehyde

This protocol describes the direct iodination of 4-hydroxybenzaldehyde.

-

Materials :

-

4-hydroxybenzaldehyde (2.0 g, 16.39 mmol)

-

N-iodosuccinimide (4.5 g, 19.67 mmol)

-

Acetic acid (30 mL)

-

Water (100 mL)

-

Ethyl acetate (50 mL)

-

Anhydrous sodium sulfate

-

-

Procedure :

-

To a stirred solution of 4-hydroxybenzaldehyde in acetic acid, add N-iodosuccinimide.[9]

-

Stir the reaction mixture at room temperature for 16 hours.[9]

-

Filter the mixture.

-

Pour the filtrate into water and add ethyl acetate.[9]

-

Separate the aqueous phase and extract it three times with ethyl acetate.[9]

-

Combine the organic phases, wash twice with water, and dry over anhydrous sodium sulfate.[9]

-

Filter and concentrate the solution in vacuo to yield the product as a white solid (yield: 50%).[9]

-

4.2. Synthesis of 4-Hydroxy-3-iodobenzaldehyde from 3-Iodo-4-methoxybenzaldehyde

This method involves the demethylation of a methoxy-substituted precursor.

-

Materials :

-

3-iodo-4-methoxybenzaldehyde (approx. 1 g)

-

Anhydrous dichloromethane (100 mL)

-

Boron tribromide (0.405 mL)

-

Water (approx. 40 mL)

-

Ethyl acetate (100 mL portions)

-

Brine (100 mL)

-

Anhydrous magnesium sulfate

-

-

Procedure :

-

Add 3-iodo-4-methoxybenzaldehyde to anhydrous dichloromethane and stir at 0°C.[9]

-

Add boron tribromide dropwise to the solution.[9]

-

Allow the solution to warm to room temperature over 24 hours.[9]

-

Quench the reaction by adding water.[9]

-

Separate the organic and aqueous layers.[9]

-

Extract the aqueous layer twice with ethyl acetate.[9]

-

Combine all organic layers, wash with water and then with brine.[9]

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the purified product (yield: approx. 46%).[9]

-

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of the applications of these compounds.

Caption: Workflow for the synthesis of 4-Hydroxy-3-iodobenzaldehyde.

Caption: Applications of this compound.

References

- 1. This compound | C7H5IO2 | CID 2775270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [oakwoodchemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound CAS#: 135242-71-6 [amp.chemicalbook.com]

- 9. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3-Hydroxy-4-iodobenzaldehyde: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-4-iodobenzaldehyde (CAS: 135242-71-6). Due to the limited availability of experimental spectroscopic data for this compound, this document also includes detailed data for its close structural isomer, 4-Hydroxy-3-iodobenzaldehyde (CAS: 60032-63-5). The structural similarity between these isomers makes the data for the latter compound highly valuable for analytical and research purposes.

Compound Identification and Properties

This compound is an aromatic aldehyde containing both a hydroxyl and an iodine substituent on the benzene ring.

| Property | Value |

| Chemical Formula | C₇H₅IO₂ |

| Molecular Weight | 248.02 g/mol [1][2] |

| Appearance | Yellow to brown crystalline powder |

| CAS Number | 135242-71-6[1][2] |

| IUPAC Name | This compound[1] |

4-Hydroxy-3-iodobenzaldehyde is a structural isomer with the positions of the hydroxyl and iodo groups swapped.

| Property | Value |

| Chemical Formula | C₇H₅IO₂ |

| Molecular Weight | 248.02 g/mol [3][4][5] |

| Appearance | White to Pale Beige Solid |

| CAS Number | 60032-63-5[3][4][5] |

| IUPAC Name | 4-hydroxy-3-iodobenzaldehyde[3] |

| Melting Point | 113 °C[4] |

| Boiling Point | 257.8 °C[4] |

Spectroscopic Data (4-Hydroxy-3-iodobenzaldehyde)

The following sections present the available spectroscopic data for the isomer, 4-Hydroxy-3-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 9.81 | s | 1H | Aldehyde (-CHO) | - |

| 8.22 | s | 1H | Aromatic (H-2) | - |

| 7.80 | d | 1H | Aromatic (H-6) | 6.8 |

| 7.12 | d | 1H | Aromatic (H-5) | 8.3 |

| 5.84 | s | 1H | Hydroxyl (-OH) | - |

Solvent: CDCl₃, Frequency: 400 MHz

Infrared (IR) Spectroscopy

Vapor phase IR spectral data is available for 4-Hydroxy-3-iodobenzaldehyde. Key absorption bands are expected for the hydroxyl (O-H stretch), aldehyde (C=O stretch), aromatic (C=C and C-H stretches), and carbon-iodine (C-I stretch) functional groups.

Mass Spectrometry (MS)

GC-MS Data

| m/z | Interpretation |

| 248 | Molecular Ion [M]⁺ |

Note: The provided data is based on GC-MS analysis.[3]

MALDI-MS Data

| m/z | Interpretation |

| 248.238 | [M+H]⁺ |

Note: This data was obtained from a synthesis procedure for 4-hydroxy-3-iodobenzaldehyde.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for obtaining the types of spectra presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the range of 10-100 µg/mL.

-

Filter the solution to remove any particulates.

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup:

-

Install an appropriate GC column (e.g., a nonpolar or medium-polarity column) in the GC oven.

-

Set the GC oven temperature program, injector temperature, and carrier gas flow rate (typically helium).

-

Set the MS parameters, including the ionization mode (typically electron ionization - EI), mass range, and scan speed.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated based on its components' boiling points and interactions with the column stationary phase.

-

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak to determine the molecular weight and fragmentation pattern of the analyte.

-

Workflow Diagram

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

An In-depth Technical Guide to 3-Hydroxy-4-iodobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4-iodobenzaldehyde, a versatile organic compound with significant applications in medicinal chemistry, materials science, and chemical synthesis. This document details the known synthetic routes, physicochemical properties, and key applications of this compound, with a focus on providing practical information for researchers and professionals in related fields. While the precise historical details of its initial discovery are not extensively documented in readily available literature, this guide consolidates current scientific knowledge to serve as a valuable technical resource.

Introduction

This compound is an aromatic aldehyde characterized by the presence of hydroxyl, iodo, and formyl functional groups on a benzene ring. This unique substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of a wide range of more complex molecules. Its applications span from the development of novel pharmaceutical agents to the creation of advanced materials such as organic electronics and specialized dyes.[1][2] This guide will explore the key aspects of this compound, providing a foundational understanding for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Formyl-2-iodophenol, 4-Iodo-3-hydroxybenzaldehyde | [3][4] |

| CAS Number | 135242-71-6 | [3][4] |

| Molecular Formula | C₇H₅IO₂ | [3][4] |

| Molecular Weight | 248.02 g/mol | [3] |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 126-128 °C | |

| Boiling Point | 252.2 ± 25.0 °C (Predicted) | |

| Density | 2.039 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | |

| InChI | InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | [3] |

| InChIKey | IHLOHISMHMTTAA-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1C=O)O)I | [3] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are well-documented in the scientific literature. These methods offer different starting materials and reaction conditions, providing flexibility for laboratory-scale synthesis.

Synthesis from 4-Hydroxybenzaldehyde

This method involves the direct iodination of 4-hydroxybenzaldehyde. The hydroxyl group activates the aromatic ring, directing the electrophilic substitution of iodine to the ortho position.

Caption: Workflow for the synthesis of this compound from 4-Hydroxybenzaldehyde.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for approximately 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture. The filtrate is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[5]

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis from 3-Iodo-4-methoxybenzaldehyde

This two-step synthesis involves the demethylation of 3-iodo-4-methoxybenzaldehyde to yield the desired product. This route is particularly useful when the starting material is more readily available than 4-hydroxybenzaldehyde.

Caption: Workflow for the synthesis of this compound from 3-Iodo-4-methoxybenzaldehyde.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodo-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of boron tribromide (BBr₃) (1.0 M in DCM, 1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[5]

Spectral Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 9.81 (s, 1H), 8.22 (s, 1H), 7.80 (d, J=6.8 Hz, 1H), 7.12 (d, J=8.3 Hz, 1H), 5.84 (s, 1H). | [5] |

| Mass Spectrometry (MALDI MS) | (M+H⁺) m/z 248.238 | [5] |

| Mass Spectrometry (LCMS, ES-) | m/z 247.1 ([M-H]⁻) | [5] |

Applications

This compound is a key building block in several areas of chemical science due to its versatile reactivity.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including those with potential anticancer and anti-inflammatory activities.[1] The presence of the iodine atom allows for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.

-

Organic Electronics: The unique electronic properties conferred by the combination of functional groups make it a useful precursor in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).[1]

-

Dye and Pigment Industry: The iodinated phenolic structure contributes to the synthesis of specialized dyes and pigments. The iodine substituent can influence the chromatic properties of the final dye molecule.[2]

-

Material Science: It is utilized in the creation of advanced materials, including polymers and coatings, where its structure can be tailored to achieve desired properties.[2]

-

Biological Studies: The compound is employed in biological research to investigate enzyme activities and cellular processes, offering insights into various metabolic pathways.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with established synthetic routes and a growing number of applications. This guide has provided a detailed overview of its synthesis, physicochemical properties, and key uses in various scientific and industrial fields. The experimental protocols and data presented herein are intended to support researchers and professionals in their work with this important compound. Further research into its applications, particularly in drug discovery and materials science, is likely to uncover new and valuable uses for this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Hydroxy-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-iodobenzaldehyde is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its strategic substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an iodine atom amenable to cross-coupling reactions, makes it a valuable precursor for a diverse range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of pharmaceutical intermediates, with a focus on biaryl compounds and diaryl ethers, which are prevalent motifs in many therapeutic agents, including those for oncology and inflammatory diseases.[1]

Synthesis of this compound

The selective synthesis of this compound can be achieved via the direct iodination of 3-hydroxybenzaldehyde. Careful control of the reaction conditions is crucial to favor the formation of the desired isomer.

Protocol 1: Iodination of 3-Hydroxybenzaldehyde

This protocol is adapted from the method described by Blasco et al.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

3-Hydroxybenzaldehyde

-

Iodine (I₂)

-

Potassium iodide (KI)

-

33% Aqueous ammonium hydroxide (NH₄OH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in 33% aqueous NH₄OH.

-

In a separate flask, prepare a solution of iodine (1.1 eq) and potassium iodide in water.

-

Add the iodine solution dropwise to the 3-hydroxybenzaldehyde solution with stirring at room temperature.

-

Continue stirring for 2 hours.

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl until a yellow precipitate forms.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Quantitative Data:

| Starting Material | Reagents | Reaction Time | Product | Yield |

| 3-Hydroxybenzaldehyde | I₂, KI, NH₄OH, HCl | 2 hours | This compound | ~50-60% |

Application in the Synthesis of Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of biaryl and diaryl ether-containing compounds, many of which exhibit potent biological activity. Two of the most powerful transformations utilizing this intermediate are the Suzuki-Miyaura cross-coupling and etherification reactions.

Application Example: Synthesis of Combretastatin Analogs

Combretastatins are a class of potent anti-cancer agents that inhibit tubulin polymerization.[2] The synthesis of combretastatin analogs often involves the coupling of two substituted aromatic rings. This compound can serve as a precursor to one of these rings.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of aryl iodides and can be adapted for this compound.[3]

Logical Workflow:

Figure 2: Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound

-

Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (for biphasic systems)

Procedure:

-

To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed anhydrous solvent. If using a biphasic system, add degassed water.

-

Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1 mol%) | K₂CO₃ | Ethanol | RT | ~95%[4] |

| Aryl Iodide | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90% |

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

Protocol 3: Etherification for Diaryl Ether Synthesis

This protocol provides a general method for the etherification of the hydroxyl group of this compound.

Reaction Scheme:

Figure 3: Etherification of this compound.

Materials:

-

This compound

-

Alkyl or benzyl halide (e.g., benzyl bromide)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, acetone, or acetonitrile)

Procedure:

-

To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl or benzyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Similar Etherification:

| Phenol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 4-Hydroxybenzaldehyde | Phenacyl bromide | Triethylamine | Methanol | RT | 7 | 4-Phenacyloxy benzaldehyde | 60[5] |

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. The protocols provided herein for its synthesis and subsequent elaboration through Suzuki-Miyaura coupling and etherification reactions offer robust starting points for the development of novel therapeutic agents. The ability to introduce molecular diversity at two distinct positions of the benzaldehyde core makes this compound a powerful tool in modern drug discovery and development.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 4. omicsonline.org [omicsonline.org]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Application of 3-Hydroxy-4-iodobenzaldehyde in Dye and Pigment Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides detailed application notes and experimental protocols for the utilization of 3-Hydroxy-4-iodobenzaldehyde as a versatile precursor in the synthesis of dyes and pigments. While direct literature on the use of this specific molecule in dye synthesis is limited, its functional groups—a reactive phenolic hydroxyl, a formyl group for condensation reactions, and an iodo-substituent—offer significant potential for the creation of novel chromophores. This guide outlines hypothetical yet scientifically plausible methodologies for the synthesis of azo dyes and Schiff base pigments derived from this compound. The protocols are based on established chemical principles and are intended to serve as a foundational resource for researchers exploring new dye and pigment structures. All quantitative data presented is illustrative and intended for comparative purposes.

Introduction

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅IO₂. Its structure incorporates three key functional groups that make it an attractive starting material for the synthesis of a variety of organic molecules, including dyes and pigments:

-

Phenolic Hydroxyl Group (-OH): This group is an activating ortho-, para-director in electrophilic aromatic substitution reactions. In the context of dye synthesis, it can act as a coupling site for diazonium salts to form azo dyes. Its acidity also allows for the formation of phenoxides, which are even more reactive coupling partners.

-

Aldehyde Group (-CHO): The formyl group is susceptible to nucleophilic attack and readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are often colored compounds and can be used as pigments.

-

Iodo Group (-I): The iodine atom is a heavy halogen that can influence the photophysical properties of the resulting dye or pigment through the heavy-atom effect, potentially promoting intersystem crossing and influencing fluorescence or phosphorescence. It also offers a site for further functionalization through cross-coupling reactions.

This document will explore two primary applications of this compound in dye and pigment synthesis: as a coupling component for azo dyes and as a precursor for Schiff base pigments.

Synthesis of Azo Dyes from this compound

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. In this application, this compound serves as the coupling component.

General Reaction Scheme

The synthesis of an azo dye using this compound involves the reaction of a diazonium salt with the phenolic ring. The hydroxyl group strongly activates the ring, directing the coupling to the position ortho to the hydroxyl group and para to the aldehyde.

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of a Hypothetical Azo Dye

This protocol describes the synthesis of an illustrative azo dye from 4-nitroaniline and this compound.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ice

-

Ethanol

-

Distilled Water

Procedure:

Part A: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of a 2 M hydrochloric acid solution by gentle warming.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of distilled water and cool the solution to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the 4-nitroaniline solution, keeping the temperature below 5 °C. Stir the mixture for 15 minutes.

-

Add a small amount of urea to destroy any excess nitrous acid. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

-

In a 500 mL beaker, dissolve 2.48 g (0.01 mol) of this compound in 50 mL of a 1 M sodium hydroxide solution and cool to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the solution of this compound with vigorous stirring, maintaining the temperature below 5 °C.

-

A colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Filter the crude dye using a Buchner funnel and wash with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent such as ethanol to obtain the purified azo dye.

-

Dry the purified dye in a vacuum oven at 60 °C.

Hypothetical Quantitative Data

The following table presents hypothetical data for a series of azo dyes synthesized from different aromatic amines and this compound. This data is for illustrative purposes to demonstrate how results could be presented.

| Aromatic Amine | Resulting Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) in EtOH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Aniline | Orange-Red | 85 | 210-212 | 480 | 25,000 |

| 4-Nitroaniline | Deep Red | 92 | 245-247 | 520 | 35,000 |

| 4-Methoxyaniline | Yellow-Orange | 88 | 198-200 | 450 | 28,000 |

| Anthranilic Acid | Reddish-Brown | 82 | 230-232 | 495 | 30,000 |

Synthesis of Schiff Base Pigments from this compound

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are commonly formed by the condensation of a primary amine and an aldehyde or ketone. Many Schiff bases are colored and find applications as pigments due to their stability.

General Reaction Scheme

The aldehyde group of this compound reacts with a primary aromatic amine in the presence of an acid catalyst to form the corresponding Schiff base (imine).

Caption: General workflow for the synthesis of a Schiff base pigment.

Experimental Protocol: Synthesis of a Hypothetical Schiff Base Pigment

This protocol describes the synthesis of an illustrative Schiff base pigment from this compound and p-phenylenediamine.

Materials:

-

This compound

-

p-Phenylenediamine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4.96 g (0.02 mol) of this compound in 100 mL of absolute ethanol.

-

To this solution, add a solution of 1.08 g (0.01 mol) of p-phenylenediamine in 50 mL of absolute ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours with constant stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The colored product should precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the resulting Schiff base pigment in a vacuum oven at 80 °C.

Hypothetical Quantitative Data

The following table presents hypothetical data for a series of Schiff base pigments synthesized from this compound and various primary aromatic amines. This data is for illustrative purposes.

| Primary Aromatic Amine | Resulting Pigment Color | Yield (%) | Melting Point (°C) | λmax (nm) in DMSO |

| Aniline | Yellow | 90 | 185-187 | 380 |

| p-Phenylenediamine | Orange | 85 | >300 | 420 |

| Benzidine | Red-Brown | 88 | >300 | 450 |

| 2-Aminophenol | Orange-Yellow | 92 | 220-222 | 400 |

Conclusion

This compound is a promising, yet under-explored, precursor for the synthesis of novel azo dyes and Schiff base pigments. The synthetic protocols outlined in this document, though based on established chemical principles rather than specific literature examples for this compound, provide a solid foundation for researchers to begin exploring its potential. The presence of the hydroxyl, aldehyde, and iodo functionalities offers a rich platform for creating a diverse library of chromophores with potentially interesting photophysical and material properties. Further research into the synthesis and characterization of dyes and pigments from this versatile building block is highly encouraged.

3-Hydroxy-4-iodobenzaldehyde: A Versatile Building Block for Novel Agrochemicals

Introduction

3-Hydroxy-4-iodobenzaldehyde is a key chemical intermediate increasingly recognized for its utility in the synthesis of a diverse range of agrochemicals. Its unique trifunctional molecular architecture, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an iodine atom that can participate in various coupling reactions, makes it an ideal starting material for constructing complex molecules with potent biological activities. This application note provides a comprehensive overview of the synthetic routes and biological activities of agrochemicals derived from this compound, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in this field.

Application in Herbicide Synthesis: Diphenyl Ether Derivatives

Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. The synthesis of novel diphenyl ether herbicides can be achieved using this compound as a core building block.

Synthetic Pathway

The primary synthetic strategy involves a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis or the Ullmann condensation, to form the diphenyl ether linkage. The hydroxyl group of this compound can react with an activated aryl halide, or the iodine atom can be displaced by a phenoxide. Subsequent modifications of the aldehyde group can then be performed to generate a library of diverse derivatives.

Caption: Synthetic workflow for diphenyl ether herbicides.

Experimental Protocol: Synthesis of a Model Diphenyl Ether Herbicide

Materials:

-

This compound

-

4-Fluoronitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add 4-fluoronitrobenzene (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diphenyl ether intermediate.

Quantitative Data: Herbicidal Activity

The following table summarizes the herbicidal activity of a series of synthesized diphenyl ether derivatives against common agricultural weeds.

| Compound ID | R Group on Phenoxy Ring | Target Weed | IC₅₀ (µM)[1][2] |

| DPE-1 | 2-NO₂, 4-CF₃ | Amaranthus retroflexus | 5.2 |

| DPE-2 | 2-Cl, 4-NO₂ | Abutilon theophrasti | 8.7 |

| DPE-3 | 4-CN | Chenopodium album | 12.5 |

Application in Fungicide Synthesis: Stilbene and Chalcone Derivatives

Stilbenes and chalcones are classes of natural products known for their diverse biological activities, including antifungal properties. This compound serves as a versatile precursor for the synthesis of novel stilbene and chalcone derivatives with potential as agricultural fungicides.

Synthetic Pathways

Stilbene Synthesis: The Wittig reaction or the Horner-Wadsworth-Emmons reaction are commonly employed to construct the stilbene scaffold. The aldehyde functionality of this compound readily reacts with a suitable phosphonium ylide or phosphonate carbanion.

Caption: Synthetic pathway for stilbene-based fungicides.

Chalcone Synthesis: The Claisen-Schmidt condensation of this compound with a substituted acetophenone in the presence of a base yields the corresponding chalcone derivative.[3]

Caption: Synthetic route to chalcone-based fungicides.

Experimental Protocol: Synthesis of a Model Stilbene Fungicide

Materials:

-

This compound

-

(4-Methoxybenzyl)triphenylphosphonium bromide

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane

Procedure:

-

To a suspension of (4-methoxybenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to generate the ylide.

-

Add a solution of this compound (1.0 eq) in THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and partition the residue between water and dichloromethane.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired stilbene derivative.

Quantitative Data: Fungicidal Activity

The following table presents the in vitro fungicidal activity of representative stilbene and chalcone derivatives against common plant pathogens.

| Compound ID | Compound Class | Target Fungus | MIC (µg/mL)[4][5][6] |

| STB-1 | Stilbene | Botrytis cinerea | 25 |

| STB-2 | Stilbene | Fusarium graminearum | 50 |

| CHL-1 | Chalcone | Alternaria solani | 32 |

| CHL-2 | Chalcone | Phytophthora infestans | 64 |

This compound has demonstrated its significant potential as a versatile and valuable building block for the synthesis of novel agrochemicals. The presence of multiple reactive sites allows for the straightforward creation of diverse molecular scaffolds, leading to the discovery of new herbicidal and fungicidal agents. The experimental protocols and quantitative data provided herein serve as a foundation for further research and development in the quest for more effective and sustainable crop protection solutions.

References

- 1. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory activity of stilbenes against filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stilbene derivatives as new perspective in antifungal medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Hydroxy-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry and drug discovery, as it allows for the construction of complex biaryl and heteroaryl structures that are common motifs in biologically active molecules. 3-Hydroxy-4-iodobenzaldehyde is a valuable building block, and its functionalization through Suzuki-Miyaura coupling opens avenues to a diverse range of 3-hydroxy-4-arylbenzaldehydes. These products are of significant interest due to the potential pharmacological activities associated with hydroxylated and arylated benzaldehyde scaffolds, including antioxidant, antimicrobial, and anticancer properties.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The information presented is curated from established methodologies for structurally similar substrates and is intended to serve as a comprehensive guide for laboratory implementation and optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides that are structurally analogous to this compound. This data can be used as a starting point for optimizing the reaction with the target substrate.

| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1) | K₂CO₃ (1.5) | Ethanol | RT | 6 | N/A[1] |

| 2 | 4-Iodophenol | Phenylboronic acid | Pd/C (10%) | K₂CO₃ | Water | Reflux | 0.5 | High |

| 3 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (0.01) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | N/A |

| 4 | 3-Iodo-4,5-dimethoxybenzaldehyde oxime | Phenylboronic acid | Pd(PPh₃)₄ (N/A) | K₂CO₃ | Toluene/Water | N/A | N/A | N/A[2] |

| 5 | Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/Water | 80 | 4 | Quantitative[3] |

Note: "N/A" indicates that the specific quantitative data was not provided in the cited source. "RT" signifies room temperature.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, Ethanol/Water mixture)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion (indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

-

Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-hydroxy-4-arylbenzaldehyde derivative.

Visualizations

References

Application Notes and Protocols for the Preparation of Benzaldimine Monolayers Using 4-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a versatile platform for modifying surface properties with molecular precision. The formation of imine bonds through the condensation of aldehydes and amines offers a robust method for the stepwise construction of functional monolayers. This document details a two-step protocol for the preparation of a benzaldimine monolayer on a gold substrate. The process involves the initial formation of a stable amine-terminated SAM using 4-aminothiophenol (ATP), followed by the reaction with 4-iodobenzaldehyde to yield the desired benzaldimine monolayer. The terminal iodo group serves as a versatile chemical handle for subsequent surface modification reactions, such as Suzuki or Sonogashira cross-coupling, making these monolayers valuable for applications in sensor development, molecular electronics, and drug discovery.

Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Aminothiophenol (ATP) | C₆H₇NS | 125.19 | White to light yellow powder | 43-46 |

| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | Pale yellow to brown solid[1] | 78-82 |

Experimental Protocols

Part 1: Preparation of Amine-Terminated Self-Assembled Monolayer (SAM) on Gold

This protocol outlines the formation of a well-ordered amine-terminated SAM on a gold substrate using 4-aminothiophenol (ATP).

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

4-Aminothiophenol (ATP)

-

Absolute Ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Glass beakers and Petri dishes

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

-

Carefully remove the substrates and rinse them copiously with DI water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 4-aminothiophenol in absolute ethanol in a clean glass container.